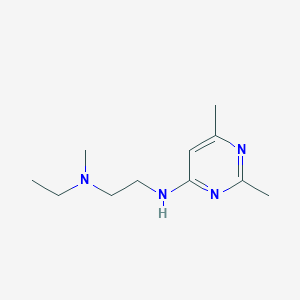
N-(2,6-dimethylpyrimidin-4-yl)-N'-ethyl-N'-methylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylpyrimidin-4-yl)-N'-ethyl-N'-methylethane-1,2-diamine, commonly known as 'DMEMEDA,' is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Mécanisme D'action
DMEMEDA is known to bind to metal ions, such as copper and platinum, forming stable complexes that can interact with DNA and other biomolecules. This binding may result in DNA damage, leading to apoptosis or cell death. Additionally, DMEMEDA has been shown to inhibit the activity of enzymes involved in cellular processes, such as topoisomerases and telomerase.
Biochemical and Physiological Effects:
DMEMEDA has been shown to induce cytotoxicity in cancer cells, making it a potential candidate for the development of anticancer drugs. It has also been found to have antimicrobial properties, inhibiting the growth of bacteria and fungi. In addition, DMEMEDA has been shown to have antioxidant activity, reducing oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DMEMEDA is its high yield and ease of synthesis, making it a cost-effective option for large-scale experiments. Additionally, its ability to form stable complexes with metal ions allows for the creation of novel materials and the development of metal-based drugs. However, DMEMEDA's potential toxicity and limited solubility in water may limit its use in certain applications.
Orientations Futures
There are several potential directions for future research on DMEMEDA. These include further investigation of its mechanism of action and potential effects on cellular processes, the development of DMEMEDA-based materials for use in various applications, and the synthesis of novel metal-based drugs using DMEMEDA as a ligand. Additionally, the potential use of DMEMEDA in combination with other compounds for enhanced therapeutic effects should be explored.
Méthodes De Synthèse
The synthesis of DMEMEDA involves the reaction of 2,6-dimethylpyrimidin-4-amine with ethyl and methyl chloroacetate, followed by the addition of ethylenediamine. The resulting product is then purified by recrystallization or column chromatography. The yield of DMEMEDA is typically high, making it an attractive option for large-scale synthesis.
Applications De Recherche Scientifique
DMEMEDA has been studied for its potential applications in medicinal chemistry, particularly as a ligand for metal-based anticancer drugs. It has also been investigated for its use in the synthesis of novel materials, including polymers and nanoparticles. Additionally, DMEMEDA has been used in biochemical and physiological studies to understand its mechanism of action and potential effects on cellular processes.
Propriétés
IUPAC Name |
N-(2,6-dimethylpyrimidin-4-yl)-N'-ethyl-N'-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4/c1-5-15(4)7-6-12-11-8-9(2)13-10(3)14-11/h8H,5-7H2,1-4H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTFCWYCIRANCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCNC1=NC(=NC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylpyrimidin-4-yl)-N'-ethyl-N'-methylethane-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(3-Methoxypropanoyl)piperidin-2-yl]acetic acid](/img/structure/B7555763.png)
![N-[4-(1-methoxypropan-2-ylamino)phenyl]acetamide](/img/structure/B7555764.png)
![2-[2-[(2-Methylpyrazole-3-carbonyl)amino]phenyl]acetic acid](/img/structure/B7555765.png)
![Cycloheptyl-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7555772.png)


![N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B7555780.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]propanoic acid](/img/structure/B7555781.png)
![2-[Methyl(thiophene-3-carbonyl)amino]propanoic acid](/img/structure/B7555786.png)
![2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid](/img/structure/B7555790.png)
![2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]propanoic acid](/img/structure/B7555797.png)
![2-[Methyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B7555801.png)
![2-[[3-(Pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-yl]methoxy]acetic acid](/img/structure/B7555809.png)